molecular formula C27H15Cl3F3N5O4 B11102660 3-chloro-N-[3-(4-chloro-3-methylphenoxy)-5-nitrophenyl]-5-(4-chlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

3-chloro-N-[3-(4-chloro-3-methylphenoxy)-5-nitrophenyl]-5-(4-chlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

Cat. No.: B11102660
M. Wt: 636.8 g/mol
InChI Key: UHCDQGLBHSJREY-UHFFFAOYSA-N
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Description

3-chloro-N-[3-(4-chloro-3-methylphenoxy)-5-nitrophenyl]-5-(4-chlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide is a complex organic compound with significant potential in various scientific fields. This compound features multiple functional groups, including chloro, nitro, phenoxy, and trifluoromethyl groups, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-[3-(4-chloro-3-methylphenoxy)-5-nitrophenyl]-5-(4-chlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide typically involves multi-step organic reactions

    Formation of Pyrazolo[1,5-a]pyrimidine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of Chloro and Nitro Groups: Electrophilic aromatic substitution reactions are used to introduce chloro and nitro groups onto the aromatic rings.

    Phenoxy and Trifluoromethyl Substitution: Nucleophilic substitution reactions are employed to attach phenoxy and trifluoromethyl groups to the core structure.

    Final Coupling Reaction: The final step involves coupling the intermediate with 3-chloro-4-methylphenol under suitable conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenolic and aromatic sites.

    Reduction: Nitro groups can be reduced to amines under catalytic hydrogenation or using reducing agents like tin(II) chloride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C), tin(II) chloride (SnCl₂).

    Substitution: Sodium hydride (NaH), potassium carbonate (K₂CO₃), various nucleophiles (e.g., amines, thiols).

Major Products

    Oxidation: Formation of quinones or carboxylic acids.

    Reduction: Conversion of nitro groups to amines.

    Substitution: Introduction of new functional groups replacing chloro groups.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.

Biology

The compound’s ability to interact with biological macromolecules makes it a candidate for studying enzyme inhibition and protein-ligand interactions.

Medicine

In medicine, it is explored for its potential as a pharmaceutical agent. Its structural complexity allows for the modulation of various biological pathways, making it a candidate for drug development.

Industry

Industrially, the compound can be used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-chloro-N-[3-(4-chloro-3-methylphenoxy)-5-nitrophenyl]-5-(4-chlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to the modulation of biochemical pathways. The presence of multiple functional groups allows the compound to form various non-covalent interactions, such as hydrogen bonding, hydrophobic interactions, and van der Waals forces, which contribute to its biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 3-chloro-N-[3-(4-chloro-3-methylphenoxy)-5-nitrophenyl]-5-(4-chlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide stands out due to its structural complexity and the presence of multiple reactive sites

Properties

Molecular Formula

C27H15Cl3F3N5O4

Molecular Weight

636.8 g/mol

IUPAC Name

3-chloro-N-[3-(4-chloro-3-methylphenoxy)-5-nitrophenyl]-5-(4-chlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

InChI

InChI=1S/C27H15Cl3F3N5O4/c1-13-8-18(6-7-20(13)29)42-19-10-16(9-17(11-19)38(40)41)34-26(39)24-23(30)25-35-21(14-2-4-15(28)5-3-14)12-22(27(31,32)33)37(25)36-24/h2-12H,1H3,(H,34,39)

InChI Key

UHCDQGLBHSJREY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)OC2=CC(=CC(=C2)[N+](=O)[O-])NC(=O)C3=NN4C(=CC(=NC4=C3Cl)C5=CC=C(C=C5)Cl)C(F)(F)F)Cl

Origin of Product

United States

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